molecular formula C19H23N3O3S B5561108 N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide

Cat. No. B5561108
M. Wt: 373.5 g/mol
InChI Key: URMGVWWVLBRBNZ-ZWKOTPCHSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves linear synthesis methods, characterized by various intermediates and reagents, leading to a final product with defined cytotoxic properties against different cell lines. These synthesis processes are extensively characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis to confirm the structure of the synthesized compounds (A. Vinayak et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide has been established through various analytical techniques. The structural elucidation involves MS, IR, CHN, and 1H NMR spectral data, which provide insights into the molecular geometry, bond lengths, angles, and overall molecular conformation (Huicheng Wang et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds involve their interactions with different reagents and conditions. These reactions can lead to various biological activities, including cytotoxic and anti-inflammatory effects, which are confirmed through assays and structural analysis post-reaction (K. Sunder et al., 2013).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. These properties are often determined through empirical studies and can significantly influence the compound's application and stability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, are essential for understanding the compound's potential applications and safety. These properties are determined through comprehensive studies involving various chemical analysis techniques.

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies focusing on the pharmacokinetics and metabolism of related compounds provide insights into how such chemicals are processed in the body. For instance, the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, were investigated in humans to understand its absorption, metabolic pathways, and excretion. This study reveals the compound's extensive metabolism and the primary routes through which it is processed in the body, highlighting the importance of understanding the metabolic fate of pharmaceutical compounds (Renzulli et al., 2011).

Neurotoxicity Studies

Research into neurotoxicity is critical for evaluating the safety of compounds. For example, a study on neurotoxic thioether adducts of 3,4-Methylenedioxymethamphetamine (MDMA) identified in human urine after Ecstasy ingestion demonstrates the potential neurotoxic pathways of recreational drugs. Such studies are pivotal for understanding the long-term effects of compounds on the nervous system and for developing safety guidelines (Perfetti et al., 2009).

Drug Safety and Efficacy

Investigating the safety and efficacy of compounds is a fundamental aspect of pharmacological research. Research on compounds like acetaminophen (paracetamol) explores its effects on enzyme activities, including cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS), and on oxidative stress. Such studies contribute to our understanding of drug interactions, potential side effects, and the mechanisms underlying drug action (Trettin et al., 2014).

properties

IUPAC Name

N-[(3S,4R)-4-(4-methoxyphenyl)-1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-12(23)20-18-10-22(19(24)8-15-11-26-13(2)21-15)9-17(18)14-4-6-16(25-3)7-5-14/h4-7,11,17-18H,8-10H2,1-3H3,(H,20,23)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMGVWWVLBRBNZ-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)CC(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide

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